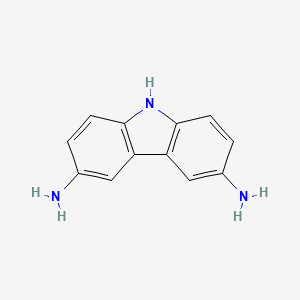

9H-Carbazole-3,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUWQOJQGCZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235336 | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-71-5 | |

| Record name | 3,6-Diaminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diaminocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-CARBAZOLE-3,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9L7T736V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9H-Carbazole-3,6-diamine: Molecular Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Carbazole-3,6-diamine, a significant heterocyclic compound. Due to its unique electronic structure, the carbazole core is a privileged scaffold in materials science and medicinal chemistry. This document details the molecule's structure, physicochemical properties, a robust synthesis protocol, and its known biological and material applications, serving as a critical resource for professionals in drug discovery and organic electronics.

Molecular Structure and Identification

This compound is an aromatic amine built on a tricyclic 9H-carbazole core. The carbazole structure consists of two benzene rings fused to a central five-membered nitrogen-containing ring. The key feature of this molecule is the presence of two amine (-NH₂) groups at the 3 and 6 positions, which act as strong electron-donating groups, significantly influencing the molecule's electronic properties, reactivity, and potential as a building block.

The molecular structure and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 86-71-5 |

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N |

| InChI Key | YCZUWQOJQGCZKG-UHFFFAOYSA-N |

Physicochemical and Electronic Properties

This compound is a white crystalline solid at room temperature. It is generally insoluble in water but shows solubility in organic solvents such as ethanol and dichloromethane.[1] The amine functional groups make it a basic compound capable of forming salts with acids.[1] Its properties make it a valuable intermediate for the synthesis of dyes and functional materials.

A summary of its physical and electronic properties is presented below.

| Property | Value | Source |

| Physical Form | White Crystalline Solid | [1] |

| Melting Point | 276-279 °C | ChemBK |

| Boiling Point | 526.9 ± 30.0 °C (Predicted) | ChemBK |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1] |

| HOMO Energy Level | ~ -5.32 eV (Calculated) | S749311 |

Synthesis and Characterization

The most established route for synthesizing this compound is a two-step process starting from the commercially available 9H-Carbazole. This involves a nitration reaction to form a dinitro intermediate, followed by a reduction of the nitro groups to the desired diamine.[2]

Step 1: Synthesis of 3,6-Dinitro-9H-carbazole (Intermediate)

-

Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g of 9H-Carbazole to 100 mL of concentrated sulfuric acid. Stir the mixture at 0-5 °C until all the solid has dissolved.

-

Nitration : Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Addition : Add the nitrating mixture dropwise to the carbazole solution over 1-2 hours, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

-

Work-up : Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The yellow precipitate of 3,6-Dinitro-9H-carbazole will form.

-

Purification : Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup : To a round-bottom flask containing the dried 3,6-Dinitro-9H-carbazole from Step 1, add 200 mL of ethanol.

-

Reduction : Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5 equivalents) in concentrated hydrochloric acid. Add this solution to the stirred suspension of the dinitro compound.

-

Reflux : Heat the mixture to reflux and maintain for 3-4 hours. The yellow suspension should gradually dissolve to form a clear solution.

-

Work-up : Cool the reaction mixture to room temperature and then pour it into a beaker containing a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10), which will precipitate the tin salts.

-

Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy The introduction of two electron-donating amino groups at the C3 and C6 positions will cause a significant upfield shift (to lower ppm values) for the aromatic protons and carbons, particularly those ortho and para to the substitution sites, compared to the unsubstituted carbazole.

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~10.0 (s, 1H) | N-H (Carbazole) |

| ~7.5 (d, 2H) | H-4, H-5 |

| ~7.0 (d, 2H) | H-1, H-8 |

| ~6.7 (dd, 2H) | H-2, H-7 |

| ~5.0 (br s, 4H) | NH₂ (Amino) |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-3, C-6 |

| ~138.0 | C-4a, C-4b |

| ~120.0 | C-9a, C-8a |

| ~115.0 - 118.0 | C-1, C-4, C-5, C-8 |

| ~105.0 | C-2, C-7 |

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for the amine and aromatic functionalities.

| Expected IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H stretching (symmetric and asymmetric) of NH₂ groups |

| 3200 - 3400 | N-H stretching of the carbazole ring |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1650 | N-H scissoring (bending) |

| 1450 - 1600 | Aromatic C=C stretching |

Applications and Biological Relevance

4.1 Materials Science Due to its electron-donating amine groups and conjugated π-system, this compound is an effective hole-transport material (HTM). It is investigated for use in organic electronic devices, including:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Solar Cells (OSCs)

-

Organic Field-Effect Transistors (FETs)

4.2 Medicinal Chemistry and Drug Development The carbazole scaffold is a key component in many biologically active compounds. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant therapeutic potential.[2]

-

Anticancer Activity : Carbazole derivatives are known to exhibit anticancer effects through mechanisms such as the inhibition of topoisomerase II, intercalation into DNA, and the induction of apoptosis.[3]

-

Antimicrobial Properties : The compound has been shown to possess activity against various bacterial strains.[2]

-

Neuroprotective Effects : Research suggests that certain derivatives may offer neuroprotective benefits, with potential applications in treating neurodegenerative diseases.[2]

Conclusion

This compound is a fundamentally important molecule with a rich chemical profile. Its symmetrical diamino-substituted carbazole core provides unique electronic properties that are highly valuable in the fields of organic electronics and medicinal chemistry. The synthetic route via nitration and subsequent reduction of 9H-carbazole is a reliable method for its preparation on a laboratory scale. This guide provides the foundational technical data required for researchers to effectively synthesize, characterize, and utilize this versatile compound in the development of novel materials and therapeutic agents.

References

Physical and chemical properties of 3,6-diamino-9H-carbazole.

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,6-diamino-9H-carbazole, a significant heterocyclic aromatic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

3,6-diamino-9H-carbazole is a white to brown crystalline solid at room temperature.[1] It is a strongly basic compound that can react with acids to form salts and is noted to be sensitive to light.[1] While specific data on reactivity and hazardous reactions is limited, it is classified as a combustible material.[1][2]

Physical Properties

The key physical properties of 3,6-diamino-9H-carbazole are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃ | [1][3] |

| Molar Mass | 197.24 g/mol | [1][3] |

| Appearance | White to Gray to Brown powder/crystal | [1] |

| Melting Point | 276-279 °C | [1] |

| Boiling Point (Predicted) | 526.9 ± 30.0 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane. Almost transparent in 1mol/L HCl. | [1] |

| pKa (Predicted) | 18.84 ± 0.30 | [1] |

| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [1] |

| Flash Point | 305.7 °C | [1] |

| Refractive Index | 1.889 | [1] |

Spectral Properties

Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are crucial for the structural elucidation and purity assessment of 3,6-diamino-9H-carbazole. While specific spectra are not detailed in the provided search results, researchers can typically find this information in spectral databases like SpectraBase or through chemical suppliers.[4][5][6] The carbazole scaffold generally exhibits characteristic signals, and the amino groups at the 3 and 6 positions will influence the chemical shifts in NMR and the stretching frequencies in IR spectroscopy.[7]

| Spectral Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on the carbazole ring system and protons of the two amino groups. |

| ¹³C NMR | Resonances for the carbon atoms of the tricyclic carbazole core, with shifts influenced by the electron-donating amino groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the secondary amine in the carbazole ring and the primary amino groups, as well as C=C aromatic stretching.[8] |

| UV-Vis Spectroscopy | Absorption maxima resulting from π-π* transitions within the conjugated carbazole system.[7][9] |

Synthesis and Reactivity

Synthesis of 3,6-diamino-9H-carbazole

Several synthetic routes to 3,6-diamino-9H-carbazole have been reported. A common and effective method is the reduction of 3,6-dinitro-9H-carbazole.

Caption: Synthesis workflow for 3,6-diamino-9H-carbazole from 9H-carbazole.

Another reported method involves the reaction of a chlorinated carbazole with ammonia.[1]

Chemical Reactivity

The presence of two primary amino groups and a secondary amine within the carbazole ring makes 3,6-diamino-9H-carbazole a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

-

N-alkylation and N-arylation: The nitrogen atoms can be functionalized with various alkyl or aryl groups to modify the compound's electronic and steric properties.

-

Diazotization: The amino groups can be converted to diazonium salts, which are valuable intermediates for introducing other functional groups.

-

Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds to form Schiff bases or other heterocyclic systems.

Experimental Protocols

Synthesis via Reduction of 3,6-Dinitro-9H-carbazole

This protocol describes a general procedure for the reduction of 3,6-dinitro-9H-carbazole to 3,6-diamino-9H-carbazole using catalytic hydrogenation.

Materials:

-

3,6-Dinitro-9H-carbazole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or other suitable solvent

-

Hydrogen gas source

-

Filtration apparatus

Procedure:

-

In a flask suitable for hydrogenation, dissolve 3,6-dinitro-9H-carbazole in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon.

-

Introduce hydrogen gas into the reaction vessel, typically at a pressure of 1-3 atm.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3,6-diamino-9H-carbazole.

-

The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions: Hydrogen gas is flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere.

General Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of 3,6-diamino-9H-carbazole.

Materials:

-

3,6-diamino-9H-carbazole

-

Spectroscopic grade solvent (e.g., ethanol, dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of 3,6-diamino-9H-carbazole in the chosen spectroscopic grade solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Fill a quartz cuvette with the prepared solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).

-

Record the absorbance spectrum and identify the λₘₐₓ values.

Biological Activities and Applications

Carbazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[10][11] While specific biological activities for 3,6-diamino-9H-carbazole are not extensively detailed, the carbazole nucleus is associated with antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[10][11][12]

Caption: Relationship between the structure of 3,6-diamino-9H-carbazole and its applications.

In the realm of materials science, 3,6-diamino-9H-carbazole and its derivatives are utilized in organic electronics due to their excellent hole-transporting capabilities.[13] This property makes them suitable for use in:

-

Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer.[13]

-

Organic Solar Cells (OSCs): To facilitate the movement of charge carriers.[13]

-

Organic Thin-Film Transistors: As the active semiconductor material.[1]

Furthermore, the fluorescent nature of the carbazole core has led to the development of 3,6-diamino-9H-carbazole-based fluorescent labels and probes for biological imaging and sensing applications.[1][14]

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 9H-carbazole-3,6-diamine | C12H11N3 | CID 47108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 86-71-5|this compound|BLD Pharm [bldpharm.com]

- 7. iris.unisa.it [iris.unisa.it]

- 8. 3,6-Dinitro-9H-carbazole (3244-54-0) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemcom.com [echemcom.com]

- 12. benchchem.com [benchchem.com]

- 13. Buy this compound | 86-71-5 [smolecule.com]

- 14. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 9H-Carbazole-3,6-diamine (CAS 86-71-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 9H-Carbazole-3,6-diamine, a significant organic compound with applications ranging from materials science to medicinal chemistry. It details the compound's physicochemical properties, synthesis and purification protocols, analytical characterization methods, and its toxicological and biological profile.

Core Properties and Identification

This compound is an organic compound featuring a carbazole core, which is a fused bicyclic structure of a benzene ring and a pyrrole ring, with two amine groups substituted at the 3 and 6 positions.[1] This configuration imparts unique chemical properties and potential biological activities.[1] The compound is typically a white to gray or brown solid in crystalline or powder form at room temperature.[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 86-71-5 | [4] |

| Molecular Formula | C₁₂H₁₁N₃ | [2][4] |

| Molecular Weight | 197.24 g/mol | [2][4] |

| Melting Point | 276-279 °C | [2][5] |

| Boiling Point | 526.9 ± 30.0 °C (Predicted) | [2][5] |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [2][6] |

| Appearance | White to Gray to Brown powder/crystal | [3][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[2] Almost transparent in 1mol/L HCl.[2][5] | [2][5] |

| Flash Point | 305.7 °C | [2] |

| Vapor Pressure | 3.42E-11 mmHg at 25°C | [2] |

| pKa | 18.84 ± 0.30 (Predicted) | [5] |

| InChI Key | YCZUWQOJQGCZKG-UHFFFAOYSA-N | [4] |

Toxicological and Safety Data

The compound is classified as harmful if swallowed and causes serious eye irritation.[4][7] Appropriate personal protective equipment should be used when handling.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.[4][7] H315: Causes skin irritation. H319: Causes serious eye irritation.[4][7] | [4][7] |

| Precautionary Statements | P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501 | [4][7] |

| Hazard Class | Acute toxicity, Oral (Category 4).[7] Eye irritation (Category 2).[7] | [7] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[5] | [5] |

Synthesis, Purification, and Analysis

The synthesis of this compound can be achieved through several routes, often involving the functionalization of a pre-formed carbazole core.[1]

Synthesis Workflow

A logical workflow for the synthesis and subsequent purification and analysis of this compound is outlined below. This process begins with the halogenation of the carbazole core, followed by amination, purification, and finally, analytical confirmation of the product's identity and purity.

Experimental Protocol: Synthesis of 3,6-Diiodo-9H-carbazole (Intermediate)

This protocol is adapted from a known method for the iodination of carbazole, which serves as a key intermediate for subsequent amination to yield the target compound.

-

Reagents and Materials:

-

9H-Carbazole (I) (5.00 g, 30.43 mmol)

-

Potassium iodide (KI) (6.67 g, 40.17 mmol)

-

Potassium iodate (KIO₃) (9.77 g, 45.65 mmol)

-

Glacial Acetic Acid (85 mL)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

-

-

Procedure:

-

Add 9H-carbazole (5.00 g) and potassium iodide (6.67 g) to a round-bottom flask containing acetic acid (85 mL).

-

Stir the mixture to dissolve the solids.

-

Slowly add potassium iodate (9.77 g) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 10 minutes.

-

Cool the mixture to room temperature. A precipitate will form.

-

Filter the solid product and wash it with acetic acid (50 mL).

-

Dry the resulting pale-yellow powder to yield 3,6-Diiodo-9H-carbazole.

-

Note: The subsequent amination step to convert the diiodo-intermediate to this compound would typically involve reaction with ammonia under specific conditions, a common method for synthesizing amino-carbazoles.[1]

Experimental Protocol: Purification by Recrystallization

Crystallization is the primary method for obtaining high-purity this compound.[1]

-

Reagents and Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, or other polar protic solvents)[1]

-

Erlenmeyer flask, heat source, filtration apparatus

-

-

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent to the flask.

-

Gently heat the mixture while stirring until the solid completely dissolves.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Experimental Protocol: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the quantitative purity of the final product.[1][8]

-

Methodology:

-

Procedure:

-

Prepare a standard solution of the purified this compound of known concentration in a suitable solvent (e.g., the mobile phase).

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram to determine the retention time.

-

Inject the sample solution (dissolved product from synthesis) and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

-

Biological Activity and Potential Applications

Carbazole and its derivatives are recognized as a significant class of heterocyclic compounds with a wide array of biological properties, making them a key pharmacophoric nucleus in drug discovery.[9][10]

Overview of Biological Activities

Carbazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Many carbazole derivatives exhibit antitumor properties.[9] Their mechanism often involves interfering with key cellular processes like DNA replication and cell division.[10][11] Some derivatives act as inhibitors of enzymes like topoisomerase or interfere with actin dynamics, leading to cell cycle arrest and apoptosis.[11][12]

-

Antibacterial: Certain carbazoles, particularly those functionalized at the C-3 and C-6 positions, show potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[9]

-

Antioxidant: The carbazole scaffold is a feature in compounds with antioxidant properties, capable of scavenging free radicals.[9]

-

Neuroprotective and Anti-inflammatory: Various derivatives have been investigated for neuroprotective and anti-inflammatory effects.[9]

Potential Mechanism of Action: Anticancer Activity

A common anticancer mechanism for carbazole derivatives involves the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication. By inhibiting these enzymes, the compounds can induce DNA damage, trigger cell cycle arrest, and ultimately lead to programmed cell death (apoptosis).

Applications in Materials Science

Beyond its biological potential, this compound is valuable in organic electronics. Its electron-donating amine groups make it an efficient hole-transport material (HTM).[1] This property is leveraged in devices such as:

Its utility in these areas is enhanced by its good thermal stability and ability to form smooth, homogeneous thin films, which are critical for optimal device performance.[1]

References

- 1. Buy this compound | 86-71-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. CAS 86-71-5: 3,6-Diaminocarbazole | CymitQuimica [cymitquimica.com]

- 4. This compound | C12H11N3 | CID 47108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-DIAMINOCARBAZOLE | 86-71-5 [chemicalbook.com]

- 6. lumtec.com.tw [lumtec.com.tw]

- 7. echemi.com [echemi.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. echemcom.com [echemcom.com]

- 10. benchchem.com [benchchem.com]

- 11. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 9H-Carbazole-3,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9H-Carbazole-3,6-diamine. Understanding these frontier molecular orbitals is critical for applications in organic electronics, materials science, and medicinal chemistry, as they govern the electronic and optical properties, as well as the charge transfer characteristics of the molecule.

While specific, peer-reviewed HOMO and LUMO energy values for the parent this compound are not prominently available in existing literature, this guide furnishes detailed protocols for their determination. The carbazole core is a well-known electron-donating moiety, and the addition of two strong electron-donating amine groups at the 3 and 6 positions is expected to significantly raise the HOMO energy level, enhancing its hole-transporting capabilities.

Data Presentation

The following table provides a structured format for summarizing experimentally determined and computationally calculated energy levels for this compound. Researchers can use this template to record their findings for easy comparison.

| Parameter | Experimental Value (eV) | Computational Value (eV) | Method of Determination |

| EHOMO | Cyclic Voltammetry | ||

| ELUMO | CV + UV-Vis Spectroscopy | ||

| Optical Energy Gap (Eg) | UV-Vis Spectroscopy | ||

| Electrochemical Energy Gap | Cyclic Voltammetry | ||

| Computed Energy Gap | DFT (HOMO-LUMO Difference) |

Experimental Protocols

Experimental techniques are essential for validating theoretical calculations and understanding the real-world electronic behavior of molecules. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the primary methods for this purpose.[1]

Cyclic Voltammetry (CV) for HOMO Level Estimation

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a molecule, which can be directly correlated to its HOMO energy level.[1]

Methodology:

-

Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a high-purity, dry electrochemical solvent such as dichloromethane or acetonitrile.[2] A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to ensure conductivity.[2] All solutions should be thoroughly deoxygenated by bubbling with an inert gas like nitrogen or argon prior to the measurement.[3]

-

Three-Electrode System: The experiment is conducted in an electrochemical cell using a three-electrode configuration.[3]

-

Working Electrode: A glassy carbon, platinum, or gold disk electrode is commonly used.[2][3] The electrode surface must be polished and cleaned before each experiment.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.[3]

-

Counter Electrode: A platinum wire or coil serves as the counter (or auxiliary) electrode.[3]

-

-

Measurement: The potential is swept anodically to observe the oxidation peak of the compound. To calibrate the potential scale, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard by adding it to the solution after the initial measurement.[2]

-

Data Analysis and HOMO Calculation:

-

The onset oxidation potential (Eox_onset) is determined from the cyclic voltammogram.

-

The HOMO energy level is calculated using the following empirical formula, referencing the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is 4.8 eV below the vacuum level):

-

EHOMO = -[Eox_onset vs Fc/Fc⁺ + 4.8] eV

-

-

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap

UV-Vis spectroscopy is used to determine the optical energy gap (Eg) by measuring the wavelength at which the molecule begins to absorb light, corresponding to the HOMO-LUMO transition.[1]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., dichloromethane, THF, or cyclohexane). The concentration should be adjusted to yield an absorbance maximum in the range of 0.5 to 1.5.

-

Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). A baseline is recorded with a cuvette containing only the solvent.

-

Data Analysis and LUMO Calculation:

-

The onset of the lowest energy absorption band (λonset) is determined from the intersection of the tangent of the absorption edge with the baseline.

-

The optical energy gap (Eg) is calculated using the formula:

-

Eg (eV) = 1240 / λonset (nm)

-

-

The LUMO energy level can then be estimated by adding the optical gap to the experimentally determined HOMO energy:

-

ELUMO = EHOMO + Eg

-

-

Computational Protocol

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules, providing a good balance between accuracy and computational cost.[1]

Methodology:

-

Geometry Optimization: The first step is to build the 3D structure of this compound and optimize its ground-state geometry. This is typically performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d) or 6-311+G(d,p) for higher accuracy.[1][4][5] The optimization process finds the most stable, lowest-energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to verify that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.[1]

-

HOMO and LUMO Energy Calculation: Following successful optimization, a single-point energy calculation provides the energies of all molecular orbitals. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted directly from the output file. The difference between these values gives the computed HOMO-LUMO gap.[4]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

Computational Workflow

Caption: Computational workflow for determining HOMO and LUMO energies via DFT.

References

A Technical Guide to the Solubility of 9H-Carbazole-3,6-diamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 9H-Carbazole-3,6-diamine in common organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This indicates a significant gap in the publicly available research. In light of this, the guide provides a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. This is supplemented with a visual workflow diagram to aid researchers in designing their own solubility studies.

Introduction

This compound is a derivative of the heterocyclic compound carbazole, characterized by the presence of two amino functional groups.[1] These amino groups are expected to significantly influence its physical and chemical properties, including its solubility profile. While the parent compound, 9H-carbazole, is known to be sparingly soluble in polar solvents and more soluble in non-polar organic solvents like toluene and benzene[2], the addition of polar amino groups would theoretically increase its solubility in more polar organic solvents.[3]

Currently, the public domain lacks specific quantitative data on the solubility of this compound in common organic solvents. While it is qualitatively mentioned as being soluble in ethanol and dichloromethane, precise measurements are not available.[4] This guide aims to provide researchers with the necessary framework to experimentally determine these values, which are crucial for applications in drug development, organic electronics, and materials science.

Expected Solubility Profile

The molecular structure of this compound, with its carbazole backbone and two amino substituents, suggests a degree of polarity. The amino groups can participate in hydrogen bonding, which would favor solubility in protic and polar aprotic solvents. Therefore, it is anticipated that this compound will exhibit higher solubility in solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) compared to non-polar solvents like hexane or toluene.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to record their experimentally determined solubility values.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Tetrahydrofuran | |||

| Diethyl Ether | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Benzene | ||||

| Halogenated Solvents | Dichloromethane | |||

| Chloroform | ||||

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | |||

| Dimethylformamide (DMF) | ||||

| Acetonitrile |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the determination of the solubility of a solid organic compound like this compound using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Vortex mixer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility based on the mass of the residue and the initial volume of the solvent.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

-

Data Reporting:

-

Report the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L) at the specified temperature.

-

It is recommended to perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Diverse Biological Activities of 9H-Carbazole-3,6-diamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold, a tricyclic aromatic system, has long been a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 9H-Carbazole-3,6-diamine have emerged as a particularly promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have demonstrated notable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] Research suggests that these compounds can interfere with critical cellular processes involved in cancer progression.[1]

One key mechanism of action is the induction of cell cycle arrest, which halts the proliferation of cancer cells. For instance, a study on bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) revealed its ability to cause an accumulation of cells in the G2/M phase of the cell cycle.[2] This disruption of the normal cell division process is a crucial step in preventing tumor expansion.

Furthermore, these derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. The same study on DMCM demonstrated that its cytotoxic effects were mediated by the induction of apoptosis, as confirmed by DNA fragmentation assays.[2] The ability to selectively induce apoptosis in malignant cells is a hallmark of an effective anticancer therapeutic.

The anticancer activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | Human glioma U87 | 13.34 | [2] |

| Carmustine (Standard Drug) | Human glioma U87 | 18.24 | [2] |

| Temozolomide (Standard Drug) | Human glioma U87 | 100 | [2] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The carbazole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties.[3] Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.[1]

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. While specific MIC values for a wide range of this compound derivatives are not extensively documented in the readily available literature, broader studies on carbazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging research indicates that this compound and its derivatives may possess neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative diseases.[1][6] The proposed mechanisms underlying these effects include the reduction of oxidative stress, inhibition of apoptosis (programmed cell death) in neurons, and the promotion of neuroregeneration.[6]

One notable derivative, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], has demonstrated significant neuroprotective effects in preclinical models.[7][8] This compound has been shown to protect developing neurons and mature neurons in models of hippocampal neurogenesis and Parkinson's disease, respectively.[7][8] Such findings highlight the potential of the 3,6-disubstituted carbazole scaffold in the development of drugs for treating conditions like traumatic brain injury and other neurodegenerative disorders.[9]

Experimental Protocols and Methodologies

A thorough understanding of the experimental procedures used to evaluate the biological activity of these compounds is crucial for researchers in the field. Below are detailed methodologies for key assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The carbazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the research and development of this compound derivatives, the following diagrams have been generated using the DOT language.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and neuroprotective activities warrant further investigation. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity. Moreover, in-depth studies into their mechanisms of action will be crucial for identifying specific molecular targets and advancing the most promising candidates into preclinical and clinical development. The methodologies and workflows outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this exciting class of bioactive molecules.

References

- 1. smolecule.com [smolecule.com]

- 2. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Thermal Stability and Degradation of 9H-Carbazole-3,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 9H-Carbazole-3,6-diamine (also known as 3,6-diaminocarbazole or DAC). This compound is a crucial building block in the synthesis of a variety of materials, including high-performance polymers and pharmacologically active molecules. A thorough understanding of its thermal properties is paramount for its effective use in synthesis, processing, and for predicting the stability of resulting products.

Thermal Behavior: A Complex Profile

The thermal behavior of this compound is not characterized by a simple melting point followed by decomposition at a higher temperature. Instead, it undergoes a complex series of thermal events, a key feature of which is an exothermic inter-molecular deaminative self-condensation that occurs prior to melting. This process significantly influences the observed thermal data and complicates the determination of a true melting point.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) studies have been instrumental in elucidating the thermal transitions of this compound. A key study in this area revealed that the melting process is obscured by a preceding exothermic reaction.

Table 1: DSC Data for this compound

| Parameter | Value (°C) | Notes |

| Extrapolated Onset Melting Temperature | 241.0 | Determined at a zero heating rate. |

| Peak Temperature | 296.5 | Determined at a zero heating rate. |

Data sourced from a reinvestigation of the melting phenomena of 3,6-diamino-9H-carbazole.[1]

The observation of an exothermic event before the endothermic melting peak is a strong indication of a chemical reaction occurring in the solid state. This has been identified as a deaminative self-condensation.

Degradation Pathway: Deaminative Self-Condensation

The primary thermal degradation pathway for this compound upon heating is an intermolecular deaminative self-condensation. This reaction involves the amine groups (-NH2) and the secondary amine of the carbazole ring (N9-H), leading to the formation of a polymeric structure.

Caption: Proposed deaminative self-condensation of this compound upon heating.

This polymerization process results in a product with a higher molecular weight, which is consistent with observations from elemental analysis where incomplete combustion of heat-treated this compound was noted.[1]

Thermogravimetric Analysis (TGA)

Table 2: Thermal Stability of Selected Carbazole Derivatives

| Compound | Decomposition Temperature (Td) (°C) | Analysis Method |

| Carbazole-based Copolymers | > 400 | TGA |

| Carbazole and dibenzo[b,d]furan-based hole transport materials | up to 400 | TGA |

| N,N′-Dicarbazolyl-4,4′-biphenyl (CBP) derivatives | 460 - 494 | TGA |

This table provides contextual data on the thermal stability of the broader class of carbazole-containing materials.

The high decomposition temperatures of these derivatives suggest that the carbazole nucleus is a thermally stable scaffold. The degradation of this compound is likely initiated by the reactive amine functional groups, as indicated by the deaminative self-condensation reaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the thermal analysis of this compound and its derivatives.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting behavior and other thermal transitions of the sample.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small sample (typically 3 mg) of this compound is accurately weighed and hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as argon, to prevent oxidative degradation.

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 15 °C/min).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

To investigate the influence of reaction kinetics on the melting process, the experiment can be repeated at various heating rates.

-

The extrapolated onset melting temperature and peak temperature at a zero heating rate can be determined from these multiple measurements.[1]

-

General Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small amount of the sample is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) to eliminate oxidative effects.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

-

Caption: A generalized workflow for the thermal analysis of chemical compounds.

Summary and Conclusion

The thermal stability of this compound is a critical parameter for its application in materials science and drug development. Its thermal profile is dominated by an exothermic deaminative self-condensation reaction that precedes melting. This reaction leads to the formation of a polymeric material and complicates the interpretation of its melting point. While specific TGA data for this compound is not widely reported, the high thermal stability of the carbazole core, as evidenced by studies on its derivatives, suggests that the initial degradation is driven by its amine functionalities.

For professionals working with this compound, it is crucial to consider the potential for this self-condensation reaction to occur at elevated temperatures, as it can significantly impact the chemical and physical properties of the final product. Further research to fully characterize the products of thermal degradation and to obtain detailed TGA data would be beneficial for a more complete understanding of the thermal behavior of this important molecule.

References

Unlocking the Potential of Novel Carbazole Diamine Compounds: A Technical Guide for Researchers

A comprehensive overview of the synthesis, characterization, and diverse research applications of novel carbazole diamine compounds, offering a roadmap for innovation in materials science and drug discovery.

Novel carbazole diamine compounds, a class of aromatic heterocyclic molecules, are emerging as a versatile scaffold in scientific research, demonstrating significant potential across a spectrum of applications. From next-generation organic electronics to the development of targeted anticancer and antimicrobial agents, the unique photophysical and biological properties of these compounds are paving the way for significant technological advancements. This technical guide provides an in-depth analysis of the current research landscape, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers and drug development professionals in harnessing the full potential of these promising molecules.

Core Applications and Performance Metrics

The intrinsic properties of the carbazole nucleus, including its rigidity, planarity, and electron-rich nature, combined with the versatile introduction of diamine functionalities, give rise to a wide array of applications. These compounds are particularly prominent in the fields of organic electronics and medicinal chemistry.

Organic Electronics: Illuminating the Future

Carbazole diamines are integral components in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic solar cells. Their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties make them ideal candidates for use in various layers of these devices. The performance of OLEDs incorporating carbazole diamine derivatives is summarized below.

| Compound/Device Architecture | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Reference |

| BCzB-PPI based non-doped OLED | 11,364 | 4.43 | (0.159, 0.080) | [1] |

| CZ-1 based OLED | 4,130 | 9.5 | Not Specified | [2][3] |

| CZ-2 based OLED | 4,104 | Not Specified | Not Specified | [2] |

| TCBzC based OLED | 9,226 | Not Specified | Not Specified | [4] |

Medicinal Chemistry: A New Frontier in Targeted Therapies

In the realm of drug discovery, carbazole diamine derivatives have demonstrated potent biological activities, including anticancer, antimicrobial, and antioxidant effects.[5][6] Their mechanisms of action often involve intercalation with DNA, inhibition of key enzymes like topoisomerase, and disruption of cellular processes.[7]

Numerous studies have highlighted the potential of carbazole diamines as anticancer agents, with significant activity against various cancer cell lines. The table below summarizes the in vitro cytotoxicity of selected compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10 | HepG2 | 7.68 | [6] |

| Compound 10 | HeLa | 10.09 | [6] |

| Compound 10 | MCF7 | 6.44 | [6] |

| Compound 9 | HeLa | 7.59 | [6] |

| Compound 4 | MDA-MB-231 | 0.73 ± 0.74 | [8] |

| Compound 3 | MDA-MB-231 | 1.44 ± 0.97 | [8] |

| Compound 15 | Human Glioma U87 MG | 18.50 | [9] |

The increasing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Carbazole diamine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 1,3,6-tribromo-9H-carbazole | Escherichia coli | 31.25 | |

| 3-iodo-9H-carbazole | Bacillus subtilis | < 31.25 | |

| 3,6-diiodo-9H-carbazole | Bacillus subtilis | < 31.25 | |

| Compound 8f | Various bacterial strains | 0.5 - 2 | [10] |

| Compound 9d | Various bacterial strains | 0.5 - 2 | [10] |

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments involving carbazole diamine compounds.

Synthesis of Carbazole Diamine Derivatives

A general procedure for the synthesis of N-substituted carbazole derivatives involves the reaction of carbazole with an appropriate alkyl or benzyl halide in the presence of a base.[10]

General Procedure for N-Alkylation/Benzylation of Carbazole:

-

Dissolve carbazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.

-

Add a base, for instance, sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C.

-

Add the corresponding alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for a specified duration (typically 8-18 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Further functionalization, such as Vilsmeier-Haack formylation, can be performed to introduce aldehyde groups for subsequent reactions.[10]

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The fabrication of OLEDs is a multi-step process involving the sequential deposition of thin films onto a substrate.

Protocol for Solution-Processed OLED Fabrication: [2][3]

-

Substrate Cleaning: Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate to remove residual solvent.

-

Emissive Layer (EML) Deposition: Dissolve the carbazole diamine derivative in a suitable organic solvent and spin-coat it on top of the HIL. The thickness of this layer is critical for device performance.

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi), a thin layer of lithium fluoride (LiF), and the aluminum (Al) cathode.

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the carbazole diamine compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Evaluation of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol for Broth Microdilution Assay:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the carbazole diamine compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the experimental and logical flows, the following diagrams have been generated using the DOT language.

Conclusion and Future Outlook

Novel carbazole diamine compounds represent a highly versatile and promising class of molecules with significant potential to drive innovation in both materials science and medicine. The ability to readily modify their chemical structure allows for the fine-tuning of their electronic and biological properties, opening up a vast design space for the development of new materials and therapeutic agents. Future research should focus on establishing clear structure-property and structure-activity relationships to guide the rational design of next-generation carbazole diamine derivatives with enhanced performance and specificity. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers to build upon, accelerating the translation of these remarkable compounds from the laboratory to real-world applications.

References

- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

High-Yield Synthesis of 9H-Carbazole-3,6-diamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a high-yield synthesis protocol for 9H-Carbazole-3,6-diamine, a crucial building block in medicinal chemistry and materials science. The described method is a robust two-step process involving the dinitration of 9H-Carbazole followed by the reduction of the resulting 3,6-dinitro-9H-carbazole intermediate.

Introduction

This compound is a key synthetic intermediate utilized in the development of a wide range of functional materials and pharmacologically active compounds. Its rigid, planar structure and electron-donating amino groups make it an attractive scaffold for the design of organic light-emitting diodes (OLEDs), conductive polymers, and pharmaceutical agents. The protocol outlined below provides a reliable and high-yielding route to this valuable compound.

Overall Reaction Scheme

A two-step synthesis is employed, starting from commercially available 9H-Carbazole. The first step is an electrophilic nitration to introduce nitro groups at the 3 and 6 positions. The subsequent step involves the reduction of the dinitro intermediate to the desired diamine.

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,6-Dinitro-9H-carbazole

This procedure details the dinitration of 9H-Carbazole.

Materials:

-

9H-Carbazole

-

90% Nitric Acid (HNO₃)

-

1,2-Dichloroethane

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

Round-bottom flask

-

Stirring plate and stir bar

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of carbazole (2.00 g, 11.96 mmol) in 1,2-dichloroethane (20 mL) at 0 °C, add 90% HNO₃ (20 mL) dropwise over 1 hour.[1]

-

After the addition is complete, warm the mixture to 45 °C and stir vigorously for 4 hours until the reaction is homogeneous.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water (100 mL).[1]

-

Filter the resulting precipitate and wash thoroughly with water.[1]

-

For purification, dissolve the crude product in a solution of KOH (10 g) in ethanol (125 mL) and water (125 mL).[1]

-

Filter the red solution and acidify with concentrated HCl.[1]

-

Filter the precipitated product, wash with water, and dry under vacuum to yield a yellow solid.[1]

Step 2: Synthesis of this compound

This procedure outlines the reduction of 3,6-Dinitro-9H-carbazole to the target compound.

Materials:

-

3,6-Dinitro-9H-carbazole

-

Anhydrous Tin(II) Chloride (SnCl₂)

-

Acetic Acid

-

Hydrochloric Acid (HCl)

-

20% Sodium Hydroxide (NaOH) solution

-

Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

Nitrogen or Argon gas supply

Procedure:

-

To a stirred solution of 3,6-dinitrocarbazole (1.00 g, 3.88 mmol) and anhydrous SnCl₂ (7.35 g, 38.8 mmol) in acetic acid (6 mL) and hydrochloric acid (32 mL), heat the mixture at reflux under a nitrogen atmosphere.[1]

-

Continue heating at reflux until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter the precipitate.[1]

-

Re-dissolve the precipitate in water.[1]

-

Add 20% NaOH solution until a precipitate forms.[1]

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the product as a gray solid.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of 3,6-Dinitro-9H-carbazole

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 9H-Carbazole | 167.21 | 2.00 | 11.96 | 1 |

| 90% HNO₃ | 63.01 | - | - | Excess |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| 3,6-Dinitro-9H-carbazole | 257.21 | 2.33 | 76%[1] |

Table 2: Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 3,6-Dinitro-9H-carbazole | 257.21 | 1.00 | 3.88 | 1 |

| Anhydrous SnCl₂ | 189.60 | 7.35 | 38.8 | 10 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 197.24 | 0.70 | 91%[1] |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Figure 2: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

Handle nitric acid and hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact.

-

Tin(II) chloride is corrosive and can cause skin and eye irritation.

-

The reactions should be carried out under an inert atmosphere where specified.

Conclusion

The presented two-step protocol provides an efficient and high-yielding method for the synthesis of this compound. The detailed experimental procedures, quantitative data, and workflow visualization offer a comprehensive guide for researchers in the fields of chemistry and drug development. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized carbazole derivatives utilizing palladium-catalyzed cross-coupling reactions. Carbazoles are a critical structural motif in numerous pharmaceuticals, agrochemicals, and materials for organic electronics. Palladium-catalyzed methods offer a versatile and efficient approach to constructing the carbazole core and introducing a wide array of functional groups.

Introduction to Synthetic Strategies